Corynoxeine

Vascular Smooth Muscle ERK1/2 Restenosis

Corynoxeine is the definitive chemical probe for PDGF-BB/ERK1/2-mediated VSMC proliferation (IC50 13.7 µM for cell count; 9.2 µM for DNA synthesis). Its stereospecific oxindole configuration ensures no confounding 5-HT2A activity (unlike isocorynoxeine) and weak calcium channel blockade (EC50 37.15 µM). Validated negative control for SAR studies; benchmark nephroprotective agent at 5–20 mg/kg/day in vivo. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 630-94-4
Cat. No. B1451005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxeine
CAS630-94-4
Synonymscorynoxeine
corynoxeine, (16E,20alpha)-isomer
isocorynoxeine
methyl (7beta,16E,20alpha)-17-methoxy-2-oxocorynoxa-16,18-dien-16-carboxylate
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
InChIInChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
InChIKeyMUVGVMUWMAGNSY-KAXDATADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxeine (CAS 630-94-4) for Research: A Stereospecific Oxindole Alkaloid for Vascular and Neurobiological Investigation


Corynoxeine (CAS 630-94-4) is a tetracyclic oxindole alkaloid found in Uncaria rhynchophylla (Chinese: Gouteng), a plant used in traditional East Asian medicine [1]. It is a stereoisomer of isocorynoxeine and belongs to the same compound class as the major Uncaria alkaloids rhynchophylline and isorhynchophylline . Its primary characterized mechanism is the inhibition of PDGF-BB-induced ERK1/2 phosphorylation, thereby suppressing vascular smooth muscle cell (VSMC) proliferation, with an established IC50 of 13.7 µM [2]. This activity profile distinguishes it for research applications in vascular biology, restenosis, and stereochemistry-dependent receptor pharmacology.

Why Generic Substitution Fails: The Stereochemical Determinant of Corynoxeine's Bioactivity Profile


Procuring a generic Uncaria alkaloid extract or even a closely related analog like isocorynoxeine for mechanistic studies is scientifically invalid due to profound, stereochemistry-driven differences in biological activity. Corynoxeine exhibits a distinct stereoconfiguration at the oxindole moiety which dictates its receptor pharmacology; in direct behavioral and electrophysiological assays, corynoxeine shows no significant activity at the 5-HT2A receptor, whereas its stereoisomer isocorynoxeine acts as a potent functional antagonist with an IC50 of 72.4 µM [1]. Similarly, in calcium channel blocking assays, corynoxeine displays weak vasorelaxant activity (EC50 37.15 µM) compared to the moderate activity of isorhynchophylline (EC50 10.48 µM) and isocorynoxeine (EC50 34.27 µM) [2]. Substitution without precise stereochemical verification would introduce significant and uncharacterized confounding variables into experimental data, rendering cross-study reproducibility impossible.

Corynoxeine Quantitative Evidence: Validated Differentiators vs. Isocorynoxeine, Isorhynchophylline & Rhynchophylline


Corynoxeine Exhibits Potent and Selective Inhibition of ERK1/2-Mediated VSMC Proliferation

Corynoxeine inhibits PDGF-BB-induced vascular smooth muscle cell (VSMC) proliferation through selective downregulation of ERK1/2 activation, without affecting upstream kinases MEK1/2, Akt, PLCγ1, or PDGF-Rβ phosphorylation. This demonstrates a specific and quantifiable inhibitory effect on VSMC numbers and DNA synthesis [1].

Vascular Smooth Muscle ERK1/2 Restenosis

Stereochemistry Dictates 5-HT2A Receptor Activity: Corynoxeine is Inactive, Isocorynoxeine is a Potent Antagonist

In a direct behavioral and electrophysiological study, corynoxeine and its stereoisomers were tested for 5-HT2A receptor activity. Isocorynoxeine dose-dependently inhibited 5-HT2A receptor-mediated head-twitch response in mice and 5-HT-evoked currents in Xenopus oocytes (IC50 = 72.4 µM). In stark contrast, corynoxeine exhibited no significant effect in these assays, demonstrating that its specific stereoconfiguration renders it inactive at this receptor [1].

5-HT2A Receptor Serotonin Neuropharmacology

Differential Vasorelaxant Potency via Calcium Channel Blockade: Corynoxeine vs. In-Class Alkaloids

A comparative study evaluated the calcium channel blocking and vasorelaxant activities of four major oxindole alkaloids from Uncaria rhynchophylla. Corynoxeine exhibited weak vasorelaxant activity with an EC50 of 37.15 µM. This was less potent than its structural analogs: isocorynoxeine (EC50 = 34.27 µM) and significantly less potent than isorhynchophylline (EC50 = 10.48 µM) [1]. Rhynchophylline showed an EC50 of 31.1 µM.

Calcium Channel Blocker Vasorelaxation Cardiovascular

In Vivo Renoprotective Activity: Quantified Amelioration of Colistin-Induced Nephrotoxicity in Mice

In a recent in vivo study, corynoxeine demonstrated a protective effect against colistin-induced kidney damage. Co-administration of corynoxeine at 5 or 20 mg/kg/day (i.p.) for 7 days significantly reduced serum urea nitrogen and creatinine levels in mice, markers of renal injury. It also attenuated oxidative stress (increased GSH, SOD, catalase; decreased MDA) and downregulated inflammatory markers (NF-κB, IL-1β, IL-6, TNF-α mRNA) [1].

Nephroprotection Oxidative Stress Inflammation

Targeted Applications of Corynoxeine: Vascular Disease, Neuropharmacology, and In Vivo Toxicology Research


Investigating ERK1/2-Specific Signaling in Vascular Smooth Muscle Cell Hyperplasia

Corynoxeine is the optimal chemical probe for studies specifically dissecting the role of ERK1/2 in PDGF-BB-stimulated VSMC proliferation, a central event in atherosclerosis and restenosis. Its defined IC50 values for cell count (13.7 µM) and DNA synthesis (9.2 µM) allow for precise dose-response experimental design. Critically, its inactivity at 5-HT2A receptors [1] ensures that observed effects are not confounded by serotonergic signaling, a common issue with other Uncaria alkaloids.

Structure-Activity Relationship (SAR) Studies on 5-HT2A Receptor Antagonism and Calcium Channel Blockade

Corynoxeine serves as an essential, well-characterized negative control in SAR studies of Uncaria oxindole alkaloids. Its established lack of activity at the 5-HT2A receptor and weak calcium channel blocking activity (EC50 37.15 µM) provide a clear baseline against which the more potent activities of its stereoisomers, isocorynoxeine (5-HT2A IC50 72.4 µM; Ca2+ EC50 34.27 µM) and isorhynchophylline (Ca2+ EC50 10.48 µM), can be contrasted [2][3]. This allows for definitive conclusions about the pharmacophoric requirements for these targets.

In Vivo Model of Drug-Induced Nephrotoxicity for Evaluating Renoprotective Compounds

For studies of colistin-induced nephrotoxicity, corynoxeine is a validated positive control or intervention compound. Its demonstrated in vivo efficacy at 5-20 mg/kg/day in mitigating oxidative stress and inflammatory markers provides a robust, literature-supported benchmark. It is ideal for head-to-head comparisons with novel nephroprotective candidates or for investigating the molecular interplay between the Nrf2/HO-1, TGF-β/NOX4, and NF-κB pathways in the kidney [4].

Technical Documentation Hub

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